molecular formula C14H21NO4 B1183719 N-(3-methoxy-4-propoxybenzyl)alanine

N-(3-methoxy-4-propoxybenzyl)alanine

Cat. No.: B1183719
M. Wt: 267.325
InChI Key: NGJBBGMXQWVSRJ-UHFFFAOYSA-N
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Description

N-(3-Methoxy-4-propoxybenzyl)alanine is a synthetic alanine derivative featuring a benzyl group substituted with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound’s structure combines the flexibility of alanine’s amino acid backbone with the lipophilic and steric properties of the substituted benzyl moiety.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.325

IUPAC Name

2-[(3-methoxy-4-propoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C14H21NO4/c1-4-7-19-12-6-5-11(8-13(12)18-3)9-15-10(2)14(16)17/h5-6,8,10,15H,4,7,9H2,1-3H3,(H,16,17)

InChI Key

NGJBBGMXQWVSRJ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)CNC(C)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

N-(Glycine/Alanine)-Sulfonamide Derivatives (GSS/ASS):

  • Structure : These compounds feature sulfonamide-linked glycine or alanine moieties. For example, ASS (N-(alanine)-sulfonamide) binds to SARS-CoV-2 spike proteins via hydrogen bonds, as shown in molecular docking studies .
  • Key Difference: Unlike N-(3-methoxy-4-propoxybenzyl)alanine, GSS/ASS lack the benzyl substituents, relying instead on sulfonamide groups for receptor interactions.

Pesticide-Related Alanine Derivatives

Methyl N-Benzoyl-N-(3-Chloro-4-Fluorophenyl)-DL-Alanine (Flamprop-Methyl):

  • Structure : Substituted with chloro and fluoro groups on the phenyl ring, this compound is used as a herbicide .
  • Activity : The electron-withdrawing chloro/fluoro groups likely stabilize the molecule in biological environments, contrasting with the electron-donating methoxy/propoxy groups in the target compound.
  • Implication : Substituent electronegativity significantly impacts applications; the target compound’s ether groups may favor interactions with hydrophobic targets over reactive agrochemical activity .

Hydroxy-Phenyl Alanine Derivatives

3-(4-Hydroxyphenyl)-L-Alanine:

  • Structure : Features a hydroxyl (-OH) group at the 4-position of the phenyl ring .
  • Activity : Hydroxyl groups enhance solubility and hydrogen-bonding capacity, which are critical for enzymatic interactions.

Physicochemical and Functional Properties

Substituent Effects on Molecular Behavior

  • Lipophilicity : Methoxy and propoxy groups increase logP values compared to hydroxylated analogs, favoring hydrophobic interactions.
  • Metabolic Stability : The methoxy group may undergo demethylation (as seen in 3-methoxy-4-hydroxy-phenylglycol metabolism ), while the propoxy chain could prolong half-life due to slower enzymatic degradation.

Data Table: Comparative Analysis of Alanine Derivatives

Compound Substituents Key Application Binding Affinity (Hypothetical) Metabolic Pathway Insights Reference
N-(3-Methoxy-4-Propoxybenzyl)Ala 3-OCH₃, 4-OCH₂CH₂CH₃ Not explicitly studied Likely moderate (based on GSS) Demethylation (methoxy) -
GSS (N-Glycine-Sulfonamide) Sulfonamide, glycine Antiviral -9.2 kcal/mol (AutoDock-Vina) Sulfonamide hydrolysis
Flamprop-Methyl 3-Cl, 4-F, benzoyl Herbicide N/A Oxidative dehalogenation
3-(4-Hydroxyphenyl)-L-Alanine 4-OH Biochemical research High (polar interactions) Glucuronidation

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